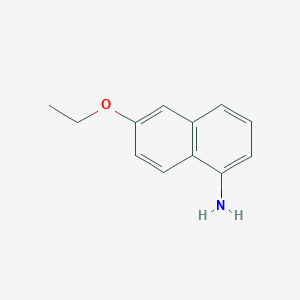

6-Ethoxynaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWDDIBURJQCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628603 | |

| Record name | 6-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837428-13-4 | |

| Record name | 6-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 6 Ethoxynaphthalen 1 Amine

Cyclization and Heterocycle Formation Utilizing 6-Ethoxynaphthalen-1-amine Analogues

The structural framework of this compound and its analogues serves as a valuable scaffold for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Thiazolidinones and Benzothiazepinones

Analogues of this compound have been successfully employed in the synthesis of thiazolidinone and benzothiazepinone derivatives. For instance, a one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine, an analogue of the title compound, with mercaptoacetic acid and various arenealdehydes leads to the formation of 1,3-thiazolidin-4-ones in yields ranging from 47–70%. nih.govresearchgate.net When arenealdehydes with strong or weak electron-donating groups are used, the reaction pathway shifts to produce 1,4-benzothiazepin-2-ones in 30–72% yield, a transformation catalyzed by p-toluenesulfonic acid. nih.govresearchgate.net These reactions highlight the utility of naphthalenamine derivatives in multicomponent reactions to build complex heterocyclic systems. researchgate.net Further studies have shown that thiazolidinone derivatives can also be synthesized from 4-nitro-1-naphthylamine, indicating the versatility of the naphthalenamine scaffold in such cyclizations. nih.gov

The general approach for the synthesis of thiazolidinones involves the condensation of the amine with an aldehyde to form a Schiff base intermediate, which then undergoes cyclization with a mercaptoacetic acid. mdpi.com

Table of Thiazolidinone and Benzothiazepinone Synthesis from a Naphthalenamine Analogue

| Amine Analogue | Reagents | Product | Yield (%) |

|---|---|---|---|

| 5,6,7,8-Tetrahydronaphthalen-1-amine | Mercaptoacetic acid, Arenealdehydes (electron-withdrawing) | 1,3-Thiazolidin-4-ones | 47-70 nih.govresearchgate.net |

Preparation of Quinazoline (B50416) Derivatives via Deaminative Coupling

Quinazoline and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.gov One modern approach to their synthesis is through transition metal-catalyzed deaminative coupling reactions. Ruthenium-catalyzed systems, for example, have proven highly effective for the synthesis of quinazolines and quinazolinones. nih.govacs.orgacs.orgresearchgate.net An in situ formed ruthenium catalyst can facilitate the dehydrogenative coupling of 2-aminophenyl ketones with various amines to produce quinazolines. nih.govacs.orgorganic-chemistry.org Alternatively, the deaminative coupling of 2-aminobenzamides with amines yields quinazolinone products. nih.govacs.orgorganic-chemistry.org These methods are advantageous as they often proceed without the need for harsh reagents and produce minimal toxic byproducts. nih.govacs.org

Copper-catalyzed reactions also provide a viable route to quinazolines. nih.govchim.itfrontiersin.orgmdpi.com For instance, a copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, using air as the oxidant, provides quinazoline derivatives through a sequence of N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org While specific examples utilizing this compound are not explicitly detailed in seminal literature, the broad substrate scope of these deaminative coupling reactions suggests that it could serve as a suitable amine partner in the synthesis of novel quinazoline derivatives. nih.govmdpi.com

Transition Metal-Mediated Transformations

The amino group of this compound allows it to participate in various transition metal-catalyzed reactions, either as a directing group, a ligand, or a substrate for cross-coupling.

Role of this compound as a Ligand in Catalytic Cycles

Primary amines can function as ligands in transition metal catalysis, where the lone pair of electrons on the nitrogen atom can coordinate to the metal center. researchgate.net This coordination can influence the electronic and steric environment of the catalyst, thereby affecting its activity and selectivity. nih.gov For instance, in palladium-catalyzed reactions, the amine substrate itself can coordinate to the palladium center during the catalytic cycle. researchgate.net

Furthermore, Schiff bases derived from primary amines, such as those formed from the reaction of this compound with aldehydes, are well-known to act as effective ligands in a variety of catalytic transformations. nih.govresearchgate.net These Schiff base ligands can form stable complexes with transition metals like palladium, copper, and nickel, which are then employed in reactions such as C-C and C-N cross-couplings. researchgate.net The specific electronic and steric properties imparted by the 6-ethoxynaphthalene moiety could be harnessed to fine-tune the performance of such catalysts. While direct studies detailing this compound as a ligand are sparse, the fundamental principles of coordination chemistry suggest its potential in this role, either directly or in its Schiff base form.

Involvement in Cross-Coupling Reactions as a Substrate

This compound is a suitable substrate for C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgfishersci.ittcichemicals.com This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of aryl-nitrogen bonds. wikipedia.orgfishersci.it In this transformation, an amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orguit.no

The reaction is highly versatile, with a broad substrate scope that includes primary aromatic amines like 1-naphthalenamine, a close analogue of the title compound. vulcanchem.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. uit.no Given the well-established utility of the Buchwald-Hartwig amination for a wide array of amines, this compound would be expected to react efficiently with various aryl and heteroaryl halides to produce the corresponding N-arylated products. wikipedia.orgresearchgate.net More recent developments have also explored nickel-catalyzed C-N cross-coupling reactions, which offer a more earth-abundant metal alternative and can proceed under mild, room-temperature conditions. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine |

| 2-Ethoxy-1-naphthaldehyde |

| 5,6,7,8-Tetrahydro-1-naphtylamine |

| Mercaptoacetic acid |

| p-Toluenesulfonic acid |

| 1,3-Thiazolidin-4-one |

| 1,4-Benzothiazepin-2-one |

| 4-Nitro-1-naphthylamine |

| Quinazoline |

| Quinazolinone |

| 2-Aminophenyl ketone |

| 2-Aminobenzamide |

| (2-Bromophenyl)methylamine |

| Amidine hydrochloride |

| 1-Naphthalenamine |

| Dicyclohexylcarbodiimide (DCC) |

| Ruthenium |

| Copper |

| Palladium |

Chemical Reactivity with Nitrosating Agents

As a primary aromatic amine, this compound undergoes a characteristic and synthetically important reaction with nitrosating agents, a process known as diazotization. iitk.ac.in This reaction converts the primary amino group into a diazonium group, which is a versatile functional group in organic synthesis. masterorganicchemistry.com

The most common nitrosating agent used for this transformation is nitrous acid (HNO₂). youtube.com Due to its instability, nitrous acid is almost always prepared in situ (in the reaction mixture) by reacting a stable salt, such as sodium nitrite (B80452) (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl). iitk.ac.inmasterorganicchemistry.comyoutube.com The reaction is typically conducted at low temperatures, generally between 0 and 10 °C, to ensure the stability of the resulting diazonium salt. msu.edu

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the nitrosonium ion. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the electrophilic nitrosonium ion. chemistrysteps.com

Intermediate Formation: A proton is lost from the nitrogen, leading to the formation of an N-nitrosamine intermediate. chemistrysteps.com

Tautomerization and Dehydration: The N-nitrosamine intermediate undergoes a proton transfer (tautomerization). The oxygen atom is then protonated by the acid in the medium, turning the hydroxyl group into a good leaving group. The subsequent elimination of a water molecule results in the formation of the stable 6-ethoxy-1-naphthalenediazonium cation. masterorganicchemistry.comchemistrysteps.com

Unlike aliphatic diazonium salts, which are exceedingly unstable, the 6-ethoxy-1-naphthalenediazonium salt is relatively stable in a cold aqueous solution. masterorganicchemistry.commsu.edu This enhanced stability is characteristic of aryl diazonium salts and is attributed to the strength of the carbon-nitrogen bond and the comparative instability of the corresponding aryl carbocation that would form upon loss of nitrogen gas (N₂). msu.edu

The table below summarizes the key components of this reaction.

Table 1: Summary of the Diazotization of this compound

| Role | Compound | Formula | Notes |

|---|---|---|---|

| Substrate | This compound | C₁₂H₁₃NO | A primary aromatic amine. |

| Reagent Source | Sodium Nitrite | NaNO₂ | Reacts with acid to form nitrous acid in situ. iitk.ac.in |

| Acid Catalyst | Hydrochloric Acid | HCl | Provides the acidic medium and generates the nitrosonium ion. masterorganicchemistry.com |

| Reactive Intermediate | Nitrosonium Ion | NO⁺ | The key electrophile that attacks the amine. chemistrysteps.com |

| Final Product | 6-ethoxy-1-naphthalenediazonium chloride | C₁₂H₁₁ClN₂O | A relatively stable aryl diazonium salt. msu.edu |

| Byproduct | Water | H₂O | Eliminated in the final step of the mechanism. masterorganicchemistry.com |

The detailed steps of the reaction mechanism are outlined in the following table.

Table 2: Mechanistic Steps of Diazotization

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Formation of Electrophile | NaNO₂ + 2HCl | NO⁺ + 2Cl⁻ + H₂O + Na⁺ |

| 2 | Nucleophilic Attack | This compound + NO⁺ | Protonated N-nitroso intermediate |

| 3 | Deprotonation | Protonated N-nitroso intermediate | N-nitrosoamine intermediate + H⁺ |

| 4 | Tautomerization & Dehydration | N-nitrosoamine intermediate + 2H⁺ | 6-ethoxy-1-naphthalenediazonium ion + H₂O |

Structural Characterization and Advanced Spectroscopic Analysis

Elucidation of Molecular Structure by Spectroscopic Methods

Spectroscopic analysis is fundamental to the structural elucidation of 6-ethoxynaphthalen-1-amine, with each technique offering unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the placement of the ethoxy and amine substituents on the naphthalene (B1677914) ring.

In ¹H NMR, the ethoxy group gives rise to a characteristic triplet and quartet pattern due to spin-spin coupling between the methyl and methylene (B1212753) protons. The aromatic protons on the naphthalene ring appear as a complex series of multiplets in the downfield region, with their specific chemical shifts influenced by the electron-donating effects of the amine and ethoxy groups. The protons of the primary amine group typically appear as a broad singlet.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the two carbons of the ethoxy group and for the ten carbons of the naphthalene ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 6.8 - 8.2 | 105 - 150 |

| -NH₂ | 3.5 - 5.0 (broad) | N/A |

| -O-CH₂-CH₃ | ~4.1 (quartet) | ~63 |

| -O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₂H₁₃NO. The calculated molecular weight of this compound is approximately 187.24 g/mol . HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing definitive confirmation of the molecular formula. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Calculated Monoisotopic Mass | 187.099714 u |

| Nominal Mass | 187 u |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. upi.edu For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-O bond of the ethoxy group. The N-H stretching vibrations of the primary amine typically appear as two distinct peaks in the region of 3300-3500 cm⁻¹. vscht.cz The C-O-C ether linkage will show a strong absorption band around 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. upi.edu The naphthalene ring system in this compound is a chromophore that absorbs UV radiation. The presence of the amino and ethoxy substituents, which are auxochromes, influences the wavelength of maximum absorption (λ_max). These groups can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted naphthalene. msu.edu The UV-Vis spectrum is useful for confirming the presence of the conjugated aromatic system.

Table 3: Characteristic IR Absorption Bands and Expected UV-Vis Absorption for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |

| Infrared (IR) | N-H Stretch (Primary Amine) | 3300 - 3500 cm⁻¹ (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | |

| N-H Bend (Primary Amine) | 1580 - 1650 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |

| C-O Stretch (Ether) | 1200 - 1275 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions (Naphthalene Ring) | 250 - 350 nm |

Solid-State Structural Analysis and Crystal Engineering

The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. X-ray diffraction and Hirshfeld surface analysis provide detailed insights into the crystal structure and intermolecular interactions of this compound.

X-ray Diffraction Studies of Crystalline Forms

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comnih.gov This analysis maps the space occupied by a molecule in a crystal and color-codes the surface to indicate the nature and strength of interactions with neighboring molecules. Studies on various naphthalene derivatives have demonstrated the utility of Hirshfeld analysis in identifying key intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. iucr.orgiucr.org For this compound, Hirshfeld analysis would be expected to reveal significant hydrogen bonding involving the amine group (N-H···N or N-H···O interactions) and weaker C-H···π interactions. The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For example, in a related Schiff base of 2-ethoxynaphthalen-1-amine, Hirshfeld analysis showed that H···H (67.2%) and C···H/H···C (26.7%) interactions were the most significant contributors to the crystal packing. iucr.org

Supramolecular Features and Crystal Packing Motifs

A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, specific details on its crystal packing and precise geometric parameters from experimental data are not available. However, the supramolecular features can be inferred based on the known behavior of its constituent functional groups—the primary amine (-NH₂), the ethoxy group (-O-CH₂CH₃), and the naphthalene ring system—and by drawing comparisons with structurally related naphthalen-1-amine derivatives that have been crystallographically characterized.

The interplay between these interactions—hydrogen bonding and π-π stacking—is expected to govern the formation of specific supramolecular motifs. It is plausible that molecules of this compound would form hydrogen-bonded dimers or chains, which are then further organized into layers or three-dimensional networks through π-π stacking and weaker C-H···π interactions.

Interactive Table: Potential Intermolecular Interactions in this compound

| Functional Group | Potential Interaction Type | Role |

| Primary Amine (-NH₂) | Hydrogen Bonding | Donor |

| Naphthalene Ring | π-π Stacking | Stacking Core |

| Naphthalene C-H | C-H···π | Donor |

| Ethoxy Group (-O-) | Hydrogen Bonding | Acceptor |

Detailed research on related compounds provides insight into potential packing motifs. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a different naphthalen-1-amine derivative, reveals the formation of molecular dimers through distinct intermolecular hydrogen bonds. nih.gov In this specific structure, N-H···S and N-H···O contacts link the molecules into pairs. nih.gov This highlights the strong directional influence of hydrogen bonding in organizing naphthalene-based structures.

While the specific parameters for this compound are unknown, the geometric data from this related derivative illustrate the nature of such interactions.

Interactive Table: Example Hydrogen Bond Geometry in a Naphthalen-1-amine Derivative¹

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N1-H1···S1 | 0.91 | 2.48 | Not Reported | 172 |

| N2-H2···O1 | 0.91 | 2.48 | Not Reported | 139 |

| ¹Data from the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. nih.gov |

Computational and Theoretical Studies of 6 Ethoxynaphthalen 1 Amine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used to calculate the ground-state optimized geometry and various electronic properties of organic molecules. wikipedia.orgnih.gov For molecules like 6-ethoxynaphthalen-1-amine, DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The method is also employed for related naphthalene (B1677914) derivatives to understand their structural and electronic characteristics. dntb.gov.uaresearchgate.net

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Visually identifies sites susceptible to electrophilic or nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive. numberanalytics.com For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications.

Table 2: Significance of Frontier Molecular Orbitals in Reactivity

| Orbital | Role in Chemical Reactions | Predicted Insights for this compound |

|---|---|---|

| HOMO | Electron-donating orbital. Its energy level correlates with the ionization potential. | The distribution of the HOMO would indicate the regions most susceptible to attack by electrophiles. The amine and ethoxy groups are expected to significantly influence the HOMO's location and energy. |

| LUMO | Electron-accepting orbital. Its energy level correlates with the electron affinity. | The distribution of the LUMO would indicate the regions most likely to accept electrons from a nucleophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity, lower kinetic stability, and higher polarizability. It is a key parameter in predicting the outcomes of pericyclic reactions. numberanalytics.com |

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed energy profile for a reaction pathway can be constructed. For instance, computational studies on reaction mechanisms, such as asymmetric transfer hydrogenation, have shown that the inclusion of solvent effects can significantly alter the predicted pathway from a concerted to a stepwise process. nih.gov This type of analysis for this compound could elucidate the mechanisms of its key reactions, such as oxidation to naphthoquinones or electrophilic substitution on the naphthalene ring. Calculations would involve locating the transition state structures and calculating the activation energy barriers, which provides quantitative insight into reaction rates and feasibility.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are increasingly used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts. mdpi.com By performing GIAO calculations on the DFT-optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. mdpi.comrsc.org Comparing these predicted spectra with experimental ones helps confirm the molecular structure and assign specific signals.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic excited states, which correspond to the absorption peaks. nih.gov For this compound, TD-DFT can predict the λ_max values and oscillator strengths, providing insight into the electronic transitions involving the naphthalene π-system and the substituents.

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts (δ) |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation energies (absorption wavelengths, λ_max), oscillator strengths |

| Infrared (IR) | DFT (Frequency Calculation) | Vibrational frequencies and intensities |

Theoretical Insights into Intermolecular Interactions and Crystal Growth

The arrangement of molecules in a solid state, known as crystal packing, is governed by a complex network of intermolecular interactions. Theoretical studies provide deep insights into these forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. iucr.orgnih.gov

Table 4: Hirshfeld Surface Analysis of a Structurally Related Schiff Base, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine iucr.orgnih.gov

| Contact Type | Contribution to Crystal Packing | Description |

|---|---|---|

| H···H | 67.2% | Interactions between hydrogen atoms on adjacent molecules. The largest contributor due to the prevalence of H atoms. |

| C···H/H···C | 26.7% | Represents C-H···π interactions between hydrogen atoms and the naphthalene ring systems, crucial for the 3D framework. iucr.org |

| C···C | 2.5% | Suggests potential π-π stacking interactions between the naphthalene rings. |

| N···H/H···N | 1.4% | Weak hydrogen bonding involving the nitrogen atom. |

| C···O/O···C | 2.0% | Interactions involving the carbon and oxygen atoms of the ethoxy group. |

| O···H/H···O | 0.2% | Minor contacts involving the ethoxy oxygen and hydrogen atoms. |

Advanced Applications in Materials Science and Catalysis

Applications of 6-Ethoxynaphthalen-1-amine as a Chemical Intermediate

As a chemical intermediate, this compound serves as a critical starting material or building block for the synthesis of more complex molecules. cymitquimica.com The presence of the reactive amino group and the modifiable naphthalene (B1677914) ring allows for diverse chemical transformations.

Precursors for Specialty Chemicals and Agrochemicals

Table 1: Applications as a Precursor

| Category | Specific Application | Reference |

|---|---|---|

| Specialty Chemicals | Dyes and Pigments | ontosight.ai |

| Specialty Chemicals | Pharmaceutical Intermediates | cymitquimica.comontosight.ai |

Building Blocks for Complex Organic Synthesis

The true versatility of this compound is evident in its role as a building block in complex organic synthesis. cymitquimica.com Its molecular structure allows it to undergo a variety of chemical reactions to produce diverse derivatives. The amino group imparts basicity and potential for hydrogen bonding, while the naphthalene ring provides a hydrophobic character. These properties make it a valuable component for constructing larger, more intricate organic compounds.

Key chemical reactions that this compound can undergo include:

Oxidation: The compound can be oxidized to form the corresponding naphthoquinones.

Reduction: Reduction reactions can convert the molecule into its dihydro derivatives.

Substitution: It is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the addition of further functional groups. cymitquimica.com

Table 2: Key Chemical Reactions

| Reaction Type | Product Class | Common Reagents | Reference |

|---|---|---|---|

| Oxidation | Naphthoquinones | Potassium permanganate, chromium trioxide | |

| Reduction | Dihydro derivatives | Lithium aluminum hydride, hydrogen gas |

Contributions to Functional Materials Development

The distinct electronic and chemical properties of this compound and its derivatives allow for their integration into various functional materials, contributing to advancements in materials science.

Integration into Polymer Synthesis and Polymerization Chemistry

While direct studies on this compound in polymer synthesis are not extensively documented, analogous ethoxy-substituted naphthylamines are known to function as monomers in the creation of conductive polymers, such as polyaniline derivatives. vulcanchem.com The amine group provides a reactive site that can be used to initiate polymerization or be incorporated into a polymer backbone. rsc.org Polymers that contain amine groups are highly valued for their capacity to conjugate or complex with other molecules. rsc.org The integration of such aromatic amines can imbue the resulting polymers with specific electronic or optical properties.

Components in Organic Electronic and Photovoltaic Systems

Derivatives of this compound are used as intermediates in the synthesis of compounds for organic electronic devices. For instance, the related compound 9-(4-ethoxynaphthalen-1-yl)anthracene has been synthesized as an intermediate for anthracene-based materials used in organic electroluminescence (OLED) applications. google.com The naphthalene moiety is a well-known building block for organic electronic materials due to its aromatic and planar structure, which can facilitate charge transport. The incorporation of such structures is a key strategy in designing materials for optoelectronic applications, including OLEDs and photovoltaic systems. researchgate.net

Role in Sensor Design and Fabrication

The structural motif of this compound is found within molecules developed for sensor applications. doi.org The amine group can act as a binding site or a signaling unit, while the naphthalene component can serve as a fluorescent reporter. researchgate.net By modifying the core structure, it is possible to design chemosensors that exhibit a detectable response—often optical or electrical—upon interaction with a specific analyte. researchgate.net The design and synthesis of new materials with chemosensing properties is a significant area of research, with applications in environmental monitoring, healthcare, and industrial processes. researchgate.netmdpi.com

Development as a Ligand in Catalytic Systems

The unique electronic and structural characteristics of this compound, combining an electron-donating ethoxy group with a coordinating amine function on a rigid naphthalene scaffold, make it a promising precursor for the development of specialized ligands in catalysis. Its potential extends across homogeneous, organocatalytic, and heterogeneous systems, where it can be tailored to influence the activity, selectivity, and stability of catalytic processes.

In homogeneous catalysis, the ligand bound to a central metal atom is crucial for defining the catalyst's performance. The amine group of this compound serves as a key functional handle for its incorporation into more complex ligand architectures, such as pincer-type ligands or bidentate systems, which are instrumental in modern catalyst design. mdpi.comrsc.org The design of these catalysts often involves modifying the basic amine structure to create ligands with specific steric and electronic properties.

The amine functionality allows for the synthesis of various ligand classes, including imines, phosphine-amines, and N-heterocyclic carbenes (NHCs). For instance, condensation with appropriate aldehydes can yield imine ligands, while reaction with chlorophosphines can produce valuable phosphine-amine ligands. These ligands can then be coordinated to transition metals like ruthenium, palladium, or gold. mdpi.comresearchgate.netnih.gov The rigid naphthalene backbone restricts conformational flexibility, which can be advantageous in asymmetric catalysis by creating a well-defined chiral pocket around the metal center.

Research on related aromatic amine systems has shown that the amine group can be essential for achieving high enantioselectivity in certain reactions. nih.gov It can participate directly in the catalytic cycle or act as a hemilabile coordinating group, temporarily binding and unbinding from the metal to open up a coordination site for the substrate. The ethoxy group on the naphthalene ring, being electron-donating, can further modulate the electronic properties of the metal center, influencing its reactivity.

Table 1: Potential Ligand Types Derived from Naphthalenamine Scaffolds and Their Catalytic Applications

| Ligand Type | Metal Center | Potential Catalytic Application | Role of Naphthalenamine Moiety |

|---|---|---|---|

| Pincer Ligands (e.g., PNP, NNN) | Ru, Mn, Ir | Dehydrogenative coupling, Hydrogenation of esters and nitriles | Provides a rigid scaffold and a coordinating nitrogen atom. mdpi.com |

| Chiral Ferrocenylphosphines | Au | Asymmetric aldol-type reactions | The amine group on the ligand is crucial for enforcing an organized transition state. nih.gov |

| N-Heterocyclic Carbene (NHC) Ligands | Ni, Cu, Pd | Cross-coupling reactions (e.g., Buchwald-Hartwig amination), C-H functionalization. researchgate.netbeilstein-journals.org | Serves as a precursor to the N-aryl substituent on the NHC ring, influencing steric and electronic properties. |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org The amine group in this compound makes it a prime candidate for development into an organocatalyst, particularly for reactions proceeding through enamine or iminium ion intermediates. wikipedia.orgunits.it By transforming the primary amine into a secondary amine (e.g., through N-alkylation), it can be used in a manner analogous to well-known organocatalysts like proline. youtube.com

Upon reaction with a carbonyl compound, a chiral secondary amine derived from this compound can form a nucleophilic enamine or an electrophilic iminium ion. wikipedia.orgyoutube.com This dual mode of activation is the foundation for numerous asymmetric transformations. The inherent chirality, which could be introduced by resolving the naphthalenamine derivative or by attaching a chiral auxiliary, would be transferred to the product during the key bond-forming step.

Research into derivatives of the related 2-naphthylamine (B18577) has demonstrated their utility in organocatalytic atroposelective reactions, constructing axially chiral molecules with high yields and enantioselectivities. mdpi.comresearchgate.net These studies highlight the potential of the naphthalene scaffold to create a sterically demanding and well-organized chiral environment, which is essential for effective stereocontrol. The principles from these studies can be directly applied to catalysts derived from this compound for a range of asymmetric reactions.

Table 2: Organocatalytic Reactions Employing Naphthalenamine Derivatives

| Reaction Type | Catalyst Class | Activation Mode | Key Finding |

|---|---|---|---|

| Aza-Michael Reaction | Chiral squaramides, Thioureas | Hydrogen bonding, Brønsted base activation | Nitrogen nucleophiles like aromatic amines can be effectively added to Michael acceptors with high enantioselectivity. beilstein-journals.org |

| Atroposelective Amination | Chiral Phosphoric Acid | Brønsted acid catalysis | Used with 2-naphthylamine derivatives to synthesize C-N axially chiral biaryls. mdpi.com |

| Atroposelective Arylquinone Synthesis | Chiral Phosphoric Acid | Brønsted acid catalysis | Reaction of 2-naphthylamine derivatives with o-naphthoquinones to create axially chiral arylquinones. researchgate.net |

In heterogeneous catalysis, reactions occur at the surface of a solid catalyst. unizin.org The properties of this surface can be dramatically altered by adsorbing organic molecules, known as modifiers. This compound is a suitable candidate for a surface modifier, particularly for creating enantioselective heterogeneous catalysts. This approach combines the operational simplicity of heterogeneous systems (easy separation and recycling) with the high selectivity of homogeneous catalysis.

Studies using 1-(1-naphthyl)ethylamine (B3023371) (NEA) as a chiral modifier on platinum (Pt) surfaces for the hydrogenation of ketoesters have provided significant insights. escholarship.org Research revealed that both the naphthyl ring and the amine group are essential for the molecule to adsorb effectively onto the metal surface. escholarship.org The amine group anchors the molecule to the surface, while the bulky naphthalene ring projects outwards, creating a chiral environment. Reactant molecules approaching the active sites are forced to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product.

By analogy, this compound could be adsorbed onto the surface of metal nanoparticles (e.g., Pt, Pd, Rh) supported on materials like silica (B1680970) or alumina. escholarship.orglidsen.com The amine would serve as the anchoring group through physisorption or weak chemisorption. lidsen.com The chiral form of this compound would then impart enantioselectivity to the catalyst for reactions such as asymmetric hydrogenation. The ethoxy group could further influence the electronic interactions between the modifier and the surface, potentially fine-tuning the catalyst's selectivity and activity. This strategy represents a powerful method for designing practical and effective asymmetric catalysts. nih.gov

Table 3: Surface Modification with Naphthalenamine Derivatives for Asymmetric Catalysis

| Catalyst System | Modifier | Reaction | Mechanism of Enantioselection | Reference Finding |

|---|---|---|---|---|

| Pt/SiO₂, Pt/Al₂O₃ | 1-(1-Naphthyl)ethylamine (NEA) | Hydrogenation of ethyl pyruvate | The modifier adsorbs on the Pt surface via the amine group and naphthyl ring, creating a chiral environment that directs the approach of the reactant. | Both the naphthyl ring and the amine group were found to be crucial for effective adsorption and induction of enantioselectivity. escholarship.org |

Future Research Directions and Interdisciplinary Perspectives

Emerging Methodologies for Eco-Friendly Synthesis of Naphthalenamines

The chemical industry's increasing focus on sustainability is propelling the development of green synthetic routes for naphthalenamines. rsc.orgresearchgate.net Traditional methods often involve harsh reaction conditions, toxic reagents, and significant waste generation. rsc.org Future research is centered on overcoming these limitations by exploring novel catalytic systems and environmentally benign reaction media.

A promising avenue is the use of water as a solvent, which is both abundant and non-toxic. tandfonline.com For instance, a three-component reaction of aromatic aldehydes, 2-naphthalenamine, and 1,2-diphenylethanone in aqueous media, catalyzed by triethylbenzylammonium chloride (TEBAC), has been developed for the synthesis of β-aminoketone derivatives. tandfonline.com This method offers the advantages of using a green solvent, achieving good yields, and operational simplicity. tandfonline.com Another green approach involves the use of magnetic solid acid catalysts, such as sulfonic acid functionalized magnetic Fe3O4 nanoparticles, for the solvent-free synthesis of azo dyes from aromatic amines and β-naphthol. rsc.org This method avoids the use of acids, alkalis, and toxic solvents, and addresses the instability of diazonium salts at room temperature. rsc.org

Furthermore, the development of catalysts from abundant biomass waste is a key area of interest. dst.gov.in Scientists have created a "morning star" shaped copper-based catalyst by growing copper oxide nanostructures on a sporopollenin (B1173437) template, a component of plant spores. dst.gov.in This catalyst demonstrates excellent efficiency in water without the need for additives and is reusable, exemplifying the transformation of waste into a valuable resource for sustainable chemical synthesis. dst.gov.in The use of glycerol, a bio-renewable and biodegradable molecule, as a recyclable solvent and promoter is also being explored for the synthesis of aryloxy propanolamines, highlighting a move towards more sustainable and atom-economical processes. researchgate.net

The table below summarizes some emerging eco-friendly synthesis methods for naphthalenamine derivatives.

| Catalyst/Solvent System | Reactants | Product Type | Key Advantages |

| Triethylbenzylammonium chloride (TEBAC) in aqueous media | Aromatic aldehyde, 2-naphthalenamine, 1,2-diphenylethanone | β-Aminoketone derivatives | Green solvent, good yields, operational simplicity tandfonline.com |

| Sulfonic acid functionalized magnetic Fe3O4 nanoparticles | Aromatic amines, β-naphthol | Azo dyes | Solvent-free, avoids toxic reagents, stable at room temperature rsc.org |

| Copper oxide nanostructures on sporopollenin template | Not specified | Not specified | Utilizes biomass waste, efficient in water, reusable dst.gov.in |

| Glycerol | Aryl halides, propanolamines | Aryloxy propanolamines | Bio-renewable solvent, mild conditions, high atom economy researchgate.net |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing processes and developing new transformations. Advanced spectroscopic techniques are becoming indispensable for the in situ monitoring of reactions involving naphthalenamines, providing real-time insights into reaction kinetics, intermediate formation, and catalyst behavior. researchgate.net

Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are increasingly being used for real-time monitoring of homogeneously catalyzed reactions. researchgate.net For instance, in situ FTIR spectroscopy can be employed to track the progress of catalytic hydrogenations under high pressure. researchgate.net The development of specialized equipment, like high-pressure NMR probes and infrared spectroscopic cells, allows for the direct observation of chemical processes under relevant reaction conditions. researchgate.net

Moreover, the combination of spectroscopic methods with advanced signal processing and numerical analysis can provide a more detailed understanding of complex reaction systems. researchgate.net This integrated approach can help to identify transient intermediates that are not isolable, offering a more complete picture of the reaction mechanism. researchgate.net For example, the photopolymerization process of formulations containing naphthalene (B1677914) derivatives has been monitored using real-time FTIR and photorheology, providing valuable data on reaction kinetics and material properties. rsc.org

The table below highlights some advanced spectroscopic techniques and their applications in monitoring reactions of naphthalene derivatives.

| Spectroscopic Technique | Application | Information Gained |

| In situ FTIR Spectroscopy | Monitoring catalytic hydrogenations | Real-time reaction progress, catalyst behavior researchgate.net |

| High-Pressure NMR Spectroscopy | Studying reactions under pressure | Identification of intermediates, reaction kinetics researchgate.net |

| In situ Raman Spectroscopy | Real-time monitoring of catalyzed reactions | Structural information on reactants, products, and intermediates researchgate.net |

| Real-time FTIR and Photorheology | Monitoring photopolymerization | Reaction kinetics, changes in viscosity and mechanical properties rsc.org |

Synergistic Integration of Computational and Experimental Approaches in Chemical Discovery

The convergence of computational chemistry and experimental work is revolutionizing the field of chemical discovery, enabling the prediction of reaction outcomes and the rational design of new molecules and catalysts. uci.eduyale.edu This synergistic approach is particularly valuable in the study of complex molecules like 6-Ethoxynaphthalen-1-amine.

Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms and predicting the selectivity of transformations. uci.edu For example, DFT has been used to understand the differing reactivities of strained alkynes and arynes in the synthesis of polycyclic aromatic hydrocarbons. uci.edu In the context of naphthalenamines, computational studies can provide insights into their electronic structure, reactivity, and potential biological activity. google.com.sgresearchgate.net For instance, computational and experimental studies on a Schiff base derived from 2-ethoxynaphthalen-1-carbaldehyde provided a detailed understanding of its molecular structure and properties. google.com.sgresearchgate.net

The integration of computational modeling with experimental validation accelerates the discovery process. qom.ac.ir Computational screening can identify promising candidates for synthesis and testing, while experimental results provide crucial data to refine and improve the computational models. yale.eduqom.ac.ir This iterative cycle of prediction and verification is essential for tackling complex chemical challenges. uci.edu For example, in the development of new catalysts, computational models can predict the effect of ligand modifications on catalytic activity, guiding the experimental synthesis of more efficient catalysts. researchgate.net

Expanding the Scope of Naphthalenamine-Based Chemical Transformations

Researchers are continuously exploring new ways to utilize the reactivity of the naphthalenamine scaffold to construct complex molecular architectures. cymitquimica.comacs.org The amino group and the naphthalene core of compounds like this compound offer multiple sites for functionalization, enabling a wide range of chemical transformations. cymitquimica.com

Recent advancements include the development of novel cross-coupling reactions. For instance, a chromium-salen catalyzed cross-coupling of N,N-disubstituted anilines and aminonaphthalenes with phenols and naphthols has been reported, utilizing air as a benign oxidant. nsf.gov This method predominantly yields C-C coupled products, offering a new route to complex aromatic structures. nsf.gov Another innovative transformation is the rhodium(III)-catalyzed C8-spiroannulation of 1-aminonaphthalenes with maleimides, which leads to the formation of spirofused tetracyclic frameworks through an intramolecular aza-Michael reaction. acs.org

Tandem reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy for building molecular complexity. nih.govrsc.org A notable example is the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent to produce 1-aminonaphthalene-2-carboxylates. nih.govrsc.org This method has been applied to the total synthesis of arylnaphthalene lactone lignans. nih.govrsc.org Furthermore, the dearomative amination of β-naphthols using iron catalysis provides access to amidines, showcasing the versatility of naphthol and naphthalenamine chemistry. rsc.org The development of hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine opens up new avenues for traceless directing group strategies in C-H functionalization. nih.gov

Role of this compound in Addressing Grand Challenges in Organic Chemistry

The pursuit of new synthetic methodologies, the development of complex molecules with specific functions, and the drive for sustainability are among the grand challenges in organic chemistry. nih.govnih.gov Naphthalenamines, including this compound, can play a significant role in addressing these challenges due to their versatile chemical properties and potential as building blocks in various fields. cymitquimica.com

In medicinal chemistry, naphthalenamine derivatives are being investigated for a range of biological activities. ontosight.ai The structural motif of this compound, with its electron-donating ethoxy and amino groups on the naphthalene core, makes it an interesting scaffold for the design of new therapeutic agents. cymitquimica.com For example, derivatives of naphthalen-1-amine have been explored for their potential as antimicrobial and anticancer agents.

In materials science, the planar and aromatic nature of the naphthalene ring system makes these compounds suitable for the synthesis of dyes, pigments, and functional materials with specific optical and electronic properties. ontosight.ai The development of new photoinitiating systems based on aminonaphthalene derivatives for 3D-VAT printing highlights their potential in advanced manufacturing technologies. rsc.org

Furthermore, the exploration of eco-friendly synthetic routes to naphthalenamines directly contributes to the grand challenge of sustainable chemistry. researchgate.net By developing greener and more efficient methods for their production, chemists can reduce the environmental impact of chemical manufacturing and contribute to a more sustainable future. researchgate.net The ongoing research into the fundamental reactivity and applications of compounds like this compound will undoubtedly continue to push the boundaries of organic chemistry and contribute to solving some of its most pressing challenges. nih.gov

Q & A

Q. What are the common synthetic routes for 6-Ethoxynaphthalen-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : A primary route involves reductive amination of 6-ethoxynaphthalen-1-carbaldehyde with ammonia or substituted amines, using reducing agents like sodium cyanoborohydride or hydrogen gas with palladium catalysts . Another approach employs palladium-catalyzed C–H amination, leveraging ligands and dimethylformamide as an amine source, as demonstrated in analogous naphthalene derivatives . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical for regioselectivity and yield. For example, polar aprotic solvents enhance nucleophilic attack in reductive amination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent effects on the naphthalene ring, with ethoxy groups causing distinct deshielding patterns. Infrared (IR) spectroscopy identifies amine N–H stretches (~3300 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation pathways, while X-ray crystallography (via SHELX refinement) provides definitive structural validation .

Q. How can researchers address impurities in synthesized this compound?

- Methodological Answer : Impurities often arise from incomplete reduction or side reactions during amination. Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) separates by-products. Analytical HPLC with UV detection monitors purity, while comparative NMR analysis identifies residual solvents or unreacted intermediates .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in functionalizing the naphthalene ring of this compound?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. For electrophilic substitution, the ethoxy group at position 6 directs incoming electrophiles to the para position (C-2). Computational modeling (DFT calculations) predicts reactive sites, while palladium-catalyzed C–H activation enables selective functionalization at meta positions using directing groups like pyridines .

Q. How can structural data contradictions (e.g., XRD vs. NMR) be resolved in this compound derivatives?

- Methodological Answer : Discrepancies between XRD bond lengths and NMR-derived coupling constants may arise from dynamic effects (e.g., rotational barriers). Use temperature-dependent NMR to probe conformational flexibility. Validate XRD data with SHELXL refinement, ensuring anisotropic displacement parameters align with thermal motion models . Cross-validate with IR and Raman spectroscopy for bond vibration consistency .

Q. What experimental frameworks are recommended for studying the biological activity of this compound analogs?

- Methodological Answer : Employ scoping studies to identify knowledge gaps (e.g., cytotoxicity, receptor binding) using systematic literature reviews . For structure-activity relationship (SAR) studies, synthesize analogs with varying substituents (e.g., alkyl, halogens) and assess bioactivity via enzyme inhibition assays or cell viability tests. Grouping/read-across strategies (comparing structurally similar compounds) predict toxicity profiles when data are limited .

Q. How can computational tools enhance the design of this compound-based catalysts or ligands?

- Methodological Answer : Molecular docking (AutoDock) evaluates ligand-receptor interactions, while density functional theory (DFT) calculates frontier molecular orbitals to predict redox behavior. Software like WinGX and ORTEP visualizes steric constraints in coordination complexes, aiding ligand design for transition-metal catalysts .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) quantify EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report uncertainties via confidence intervals and error propagation analysis, adhering to ICH guidelines for pharmaceutical impurities .

Q. How should researchers document crystal structure data for this compound derivatives in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.